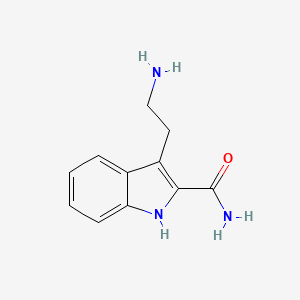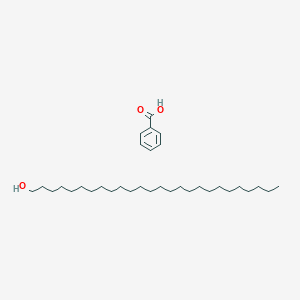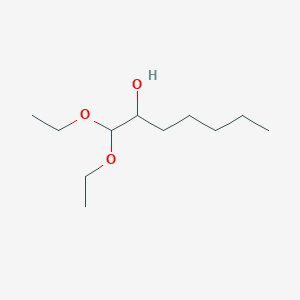
1,1-Diethoxyheptan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxyheptan-2-OL: is an organic compound with the molecular formula C11H24O3 . It is a derivative of heptane, featuring two ethoxy groups and a hydroxyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Diethoxyheptan-2-OL can be synthesized through the acetalization of heptanal with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Oxidation of Heptane: Heptane is oxidized to heptanal using an oxidizing agent such as potassium permanganate or chromium trioxide.
Acetalization: Heptanal is then reacted with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Diethoxyheptan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium dichromate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed:
Oxidation: Formation of heptanal or heptanoic acid.
Reduction: Formation of heptanol.
Substitution: Formation of various substituted heptane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1,1-Diethoxyheptan-2-OL is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Biology: The compound may be used in biochemical studies to understand the behavior of acetal and alcohol functional groups in biological systems.
Medicine: Research into potential pharmaceutical applications may involve the compound as a building block for drug synthesis.
Industry: In industrial applications, this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Diethoxyheptan-2-OL involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ethoxy groups can undergo nucleophilic substitution reactions. These interactions influence the compound’s reactivity and its role in chemical processes.
Comparación Con Compuestos Similares
1,1-Diethoxyethane: Similar in structure but with a shorter carbon chain.
1,1-Diethoxybutane: Another similar compound with a different carbon chain length.
Uniqueness: 1,1-Diethoxyheptan-2-OL is unique due to its specific carbon chain length and the presence of both ethoxy and hydroxyl functional groups. This combination of features makes it versatile for various chemical reactions and applications.
Propiedades
Número CAS |
100537-09-5 |
|---|---|
Fórmula molecular |
C11H24O3 |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1,1-diethoxyheptan-2-ol |
InChI |
InChI=1S/C11H24O3/c1-4-7-8-9-10(12)11(13-5-2)14-6-3/h10-12H,4-9H2,1-3H3 |
Clave InChI |
NDYRWJBNBCBXOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(OCC)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


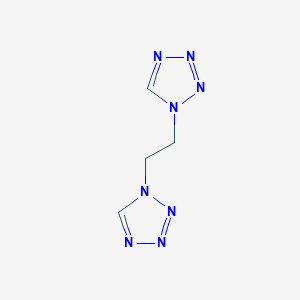
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
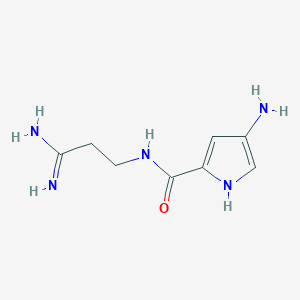
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
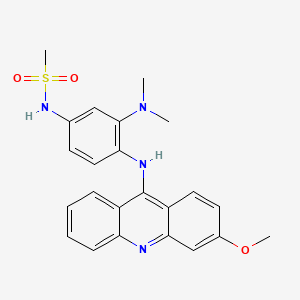
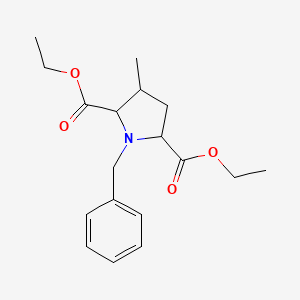
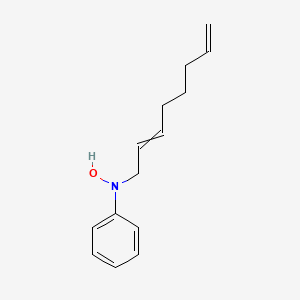
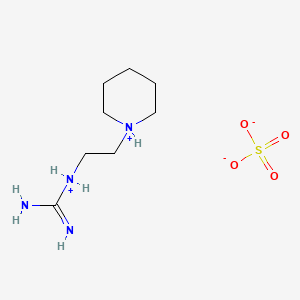
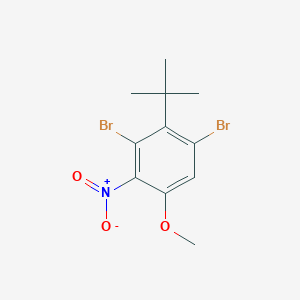
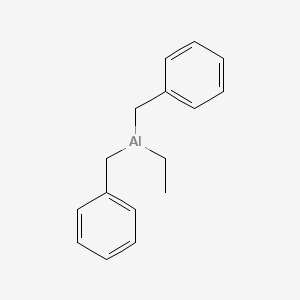
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
